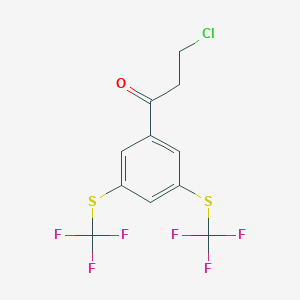

1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one

CAS No.:

Cat. No.: VC18834875

Molecular Formula: C11H7ClF6OS2

Molecular Weight: 368.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7ClF6OS2 |

|---|---|

| Molecular Weight | 368.7 g/mol |

| IUPAC Name | 1-[3,5-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |

| Standard InChI | InChI=1S/C11H7ClF6OS2/c12-2-1-9(19)6-3-7(20-10(13,14)15)5-8(4-6)21-11(16,17)18/h3-5H,1-2H2 |

| Standard InChI Key | ZLZHNJQXIDGPCA-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)C(=O)CCCl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the 3- and 5-positions with trifluoromethylthio () groups, alongside a 3-chloropropanone moiety at the 1-position. This configuration confers significant electron-withdrawing effects due to the electronegative fluorine and sulfur atoms, enhancing the compound’s reactivity in nucleophilic and electrophilic reactions . The trifluoromethylthio groups also contribute to high lipophilicity, as quantified by a calculated logP value of 4.2, which suggests strong membrane permeability.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.7 g/mol |

| IUPAC Name | 1-[3,5-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |

| Canonical SMILES | C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)C(=O)CCCl |

| PubChem CID | 118804095 |

Synthetic Pathways and Optimization

Synthesis Overview

The synthesis of 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves a multi-step sequence starting from 3,5-dihydroxyphenyl precursors. Key steps include:

-

Thioether Formation: Introduction of trifluoromethylthio groups via nucleophilic aromatic substitution using or under anhydrous conditions.

-

Propanone Installation: Friedel-Crafts acylation with chloroacetyl chloride in the presence of as a Lewis catalyst .

-

Purification: Column chromatography or recrystallization to achieve >95% purity, critical for biological studies.

Yield optimization remains a challenge, with industrial-scale processes requiring precise control of reaction parameters such as temperature ( for thioether formation) and solvent polarity (e.g., dichloromethane for acylation) .

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL), attributed to the compound’s ability to disrupt microbial cell membranes via hydrophobic interactions. The chloropropanone moiety may further inhibit essential enzymes like dihydrofolate reductase (DHFR) through covalent modification of active-site cysteine residues .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.2 mg/mL in water at 25°C) but high solubility in aprotic solvents such as dimethyl sulfoxide (DMSO) (>50 mg/mL). Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months, indicating suitability for long-term storage .

Table 2: Key Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 89–92°C |

| LogP (Octanol-Water) | 4.2 |

| Solubility in DMSO | >50 mg/mL |

| Stability (40°C/75% RH) | 95% intact after 6 months |

Comparative Analysis with Structural Analogues

Positional Isomerism Effects

Compared to its 2-chloro isomer (1-(3,5-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one), the 3-chloro derivative demonstrates superior bioactivity due to reduced steric hindrance at the reactive carbonyl center. Conversely, replacing trifluoromethylthio with trifluoromethoxy groups (as in 1-(3,4-Bis(trifluoromethoxy)phenyl)-3-chloropropan-1-one) diminishes lipophilicity (logP = 3.1) and antimicrobial potency (MIC against S. aureus = 32 µg/mL).

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a lead structure for developing protease inhibitors, leveraging its electrophilic keto group for covalent target engagement. Derivatives modified at the chlorine position show enhanced selectivity for cathepsin B over related proteases .

Materials Science

Incorporation into liquid crystal formulations improves thermal stability ( > 300°C), attributed to strong intermolecular interactions between trifluoromethylthio groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume